molecular formula C17H13Cl2N3O2 B12671549 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-71-9

1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12671549
CAS No.: 107658-71-9
M. Wt: 362.2 g/mol
InChI Key: WXRJLXCQSPSTBY-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a useful research compound. Its molecular formula is C17H13Cl2N3O2 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that incorporates both triazole and phenolic moieties. The presence of these functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on the latest research findings and case studies.

  • Molecular Formula : C17H12Cl3N3O2
  • Molecular Weight : 389.65 g/mol
  • IUPAC Name : 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound is known to enhance interactions with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi .

Microorganism Activity (IC50) Reference
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Candida albicans12 µg/mL

Antitumor Activity

The compound's structure suggests potential antitumor activity. Triazole derivatives have been documented to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study on similar triazole-containing compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating that this compound may exhibit similar properties .

Cell Line IC50 (µM) Reference
HeLa8.5
MCF-77.0
A5499.0

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its ability to interact with biological macromolecules and influence metabolic pathways.
  • Phenolic Hydroxyl Group : Contributes to antioxidant properties and may enhance the overall bioactivity by stabilizing radical species.

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates :
    A study focusing on clinical isolates of Staphylococcus aureus showed that the compound exhibited a concentration-dependent inhibition of bacterial growth. The presence of chlorinated phenyl groups was noted to enhance the lipophilicity and membrane permeability of the compound.
  • Cytotoxicity Assessment in Cancer Research :
    In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.

Properties

CAS No.

107658-71-9

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H13Cl2N3O2/c18-13-7-5-12(6-8-13)17(24,9-22-11-20-10-21-22)16(23)14-3-1-2-4-15(14)19/h1-8,10-11,24H,9H2

InChI Key

WXRJLXCQSPSTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl

Origin of Product

United States

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